molecular formula C10H9FO6S B13286103 1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate

1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate

Cat. No.: B13286103
M. Wt: 276.24 g/mol
InChI Key: AEFQZJRXRGBHLV-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate is a high-value synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a fluorosulfonyl group strategically positioned on a para-substituted benzene dicarboxylate core, making it a versatile precursor for the development of novel chemical probes and bioisosteres. Its primary research value lies in the creation of three-dimensional, saturated C(sp3)-rich scaffolds intended to replace flat benzene rings in drug candidates . This "escape from flatland" is a established strategy to improve the drug-like properties of small molecules, leading to enhanced aqueous solubility, reduced lipophilicity, and superior metabolic stability by avoiding the formation of toxic benzoquinone metabolites . The reactive fluorosulfonyl group is a key functional handle that enables this compound to act as a critical building block for complex polycyclic structures, which are increasingly sought after as bioisosteres for ortho- and multi-substituted benzene rings . Furthermore, the fluorosulfonyl moiety is known in medicinal chemistry for its potential to confer irreversible binding to target proteins, facilitating the development of covalent inhibitors and biochemical probes for target identification and validation . This product is intended for use by professional researchers in laboratory settings. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9FO6S

Molecular Weight

276.24 g/mol

IUPAC Name

dimethyl 2-fluorosulfonylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C10H9FO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3

InChI Key

AEFQZJRXRGBHLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves two principal chemical transformations:

  • Introduction of the fluorosulfonyl (-SO2F) functional group onto the aromatic ring.
  • Esterification of the dicarboxylic acid groups to yield the dimethyl ester.

The key challenge lies in the selective fluorosulfonylation of the aromatic ring without compromising the ester groups.

Starting Materials and Intermediates

  • 1,4-Dimethylbenzene-1,4-dicarboxylate (dimethyl terephthalate) serves as the aromatic ester scaffold.
  • Sulfuryl fluoride (SO2F2) or related fluorosulfonylating agents are used to introduce the -SO2F group.
  • Chlorosulfonic acid or sulfuryl chloride may be used as intermediates to generate sulfonyl chlorides before fluorination.

Fluorosulfonylation Reaction

The fluorosulfonylation typically proceeds via aromatic sulfonyl chloride intermediates, which are then converted to sulfonyl fluorides. A representative method is:

  • Step 1: Sulfonation of the aromatic ring using chlorosulfonic acid to form the sulfonyl chloride derivative at the 2-position relative to the ester groups.
  • Step 2: Conversion of the sulfonyl chloride to sulfonyl fluoride by treatment with potassium fluoride or other fluoride sources under controlled temperature conditions.

This two-step process is favored for regioselectivity and yield.

Esterification

If starting from the corresponding dicarboxylic acid, esterification is performed using methanol under acidic catalysis (e.g., sulfuric acid or HCl) to form the dimethyl ester groups at positions 1 and 4 on the benzene ring.

Detailed Example from Patent Literature

A patent (EP3715342A1) discloses a preparation method for fluorosulfonyl-containing aromatic compounds, which can be adapted for this compound:

Step Reagents & Conditions Description Yield/Notes
1 Starting ester + chlorosulfonic acid Sulfonation at 2-position Controlled temperature (0-5 °C) to avoid overreaction
2 Sulfonyl chloride intermediate + KF or pyridine hydrogen fluoride Fluorination to sulfonyl fluoride Use of dry KF or HF-pyridine complex under inert atmosphere
3 Purification by extraction and distillation Isolation of pure fluorosulfonyl ester Typical yields vary; optimization needed

This method emphasizes moisture exclusion and inert atmosphere to prevent hydrolysis of sensitive sulfonyl fluoride groups.

Analysis of Preparation Methods

Reaction Conditions Impact

  • Temperature: Low temperatures (0-5 °C) during sulfonation prevent side reactions; fluorination often requires elevated temperatures (up to 170 °C) for efficient conversion.
  • Solvent: Dichloromethane or other aprotic solvents are preferred to maintain stability of intermediates.
  • Fluoride Source: Potassium fluoride (KF) is commonly used; phase transfer catalysts can improve yield and selectivity.
  • Moisture Control: Critical to prevent hydrolysis of sulfonyl fluoride groups.

Yield and Purity Considerations

  • Yields reported for similar fluorosulfonyl aromatic esters range from moderate (20-50%) to high (>80%) depending on reaction optimization.
  • Purity is typically confirmed by NMR, HPLC, and LC-MS analyses.
  • Side products may include sulfonyl chlorides, hydrolyzed sulfonic acids, and partially fluorinated species.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Effect on Reaction Notes
Sulfonation reagent Chlorosulfonic acid Introduces sulfonyl chloride Requires low temp control
Fluoride source Potassium fluoride (KF) or HF-pyridine Converts sulfonyl chloride to sulfonyl fluoride Phase transfer catalysts enhance yield
Temperature (fluorination) 100-170 °C Higher temp increases conversion Excessive temp causes decomposition
Solvent Dichloromethane, DMAC, or neat Solvent choice affects solubility and side reactions Aprotic solvents preferred
Atmosphere Argon or nitrogen (dry) Prevents hydrolysis Essential for sulfonyl fluoride stability

Summary of Research Results and Optimization

  • The fluorosulfonylation of aromatic esters is best achieved via sulfonyl chloride intermediates followed by fluorination with KF under inert and anhydrous conditions.
  • Phase transfer catalysts such as tetraphenylphosphonium salts improve fluorination efficiency.
  • Reaction times vary from 2 to 48 hours depending on temperature and catalyst presence.
  • Purification typically involves aqueous workup, acid/base washes, and vacuum distillation.
  • Analytical data confirm the successful introduction of the fluorosulfonyl group with retention of ester functionality.

Chemical Reactions Analysis

1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and coordination with metal ions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,4-dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2-SO₂F, 1,4-COOCH₃ C₁₀H₉FO₆S 276.24 1955561-11-1 High electrophilicity due to -SO₂F; potential as a sulfonating agent or MOF linker
Dimethyl terephthalate 1,4-COOCH₃ (no substituent) C₁₀H₁₀O₄ 194.19 120-61-6 Industrial precursor for polyethylene terephthalate (PET); non-reactive ester
Dimethyl 2-aminobenzene-1,4-dicarboxylate 2-NH₂, 1,4-COOCH₃ C₁₀H₁₁NO₄ 209.20 5372-81-6 Amino group enhances coordination in MOFs; used in catalysis and adsorption
Dimethyl nitroterephthalate 2-NO₂, 1,4-COOCH₃ C₁₀H₉NO₆ 239.18 5292-45-5 Nitro group increases thermal stability; applied in explosives and energetic materials
Dimethyl 2-(phenylsulfonamido)benzene-1,4-dicarboxylate 2-NHSO₂Ph, 1,4-COOCH₃ C₁₇H₁₅NO₆S 361.37 N/A Sulfonamido group improves solubility; explored in pharmaceutical intermediates

Electronic Effects of Substituents

  • Fluorosulfonyl (-SO₂F): The strong electron-withdrawing nature of -SO₂F in this compound increases electrophilicity, making it reactive toward nucleophilic substitution. This contrasts with the electron-donating -NH₂ group in dimethyl 2-aminobenzene-1,4-dicarboxylate, which enhances metal coordination in MOFs .
  • Nitro (-NO₂): Dimethyl nitroterephthalate exhibits high thermal stability and is used in energetic materials, whereas the -SO₂F group may offer superior leaving-group properties in synthetic reactions .

Coordination Chemistry and MOF Design

  • Amino vs. Sulfonyl Derivatives: Amino-substituted benzene-1,4-dicarboxylates (e.g., 2-aminobenzene-1,4-dicarboxylate) form stable MOFs due to strong Bi–O bonds, as seen in (H₂Im)[Bi(1,4-bdc)₂] (1,4-bdc = benzene-1,4-dicarboxylate) . In contrast, sulfonyl groups (e.g., -SO₂F) may reduce framework stability but introduce unique catalytic or adsorption sites .
  • Binding Affinity : Competitive binding studies show benzene-1,4-dicarboxylate derivatives have varying affinities. For example, biphenyl-4,4′-dicarboxylate binds more weakly than benzene-1,4-dicarboxylate itself, suggesting steric and electronic substituent effects .

Research Findings and Case Studies

Case Study 1: MOF Stability

Case Study 2: Fluorescent Sensors

  • Cadmium MOFs with nitro-substituted benzene-1,4-dicarboxylate (e.g., NO₂-1,4-bdc) exhibit fluorescence quenching in the presence of nitro compounds, highlighting substituent-dependent sensing capabilities .

Case Study 3: Catalysis

  • MnBDC (manganese benzene-1,4-dicarboxylate) frameworks show bifunctional electrocatalytic activity, suggesting that sulfonyl or fluorosulfonyl modifications could further enhance catalytic performance in energy storage .

Biological Activity

1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate is an organic compound notable for its unique structure and potential applications in various chemical processes. The compound features a benzene ring with two carboxylate groups and a fluorosulfonyl group, enhancing its reactivity and interaction with biological systems. Despite its structural complexity, detailed studies on its biological activity remain limited. This article aims to compile the available information regarding the biological activity of this compound, including relevant data tables, case studies, and research findings.

Molecular Structure

  • Molecular Formula : C10H9FO6S
  • Molecular Weight : 276.24 g/mol
  • Structure : The compound consists of a dimethyl-substituted benzene ring with two carboxylic acid ester groups and a fluorosulfonyl group.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Dimethyl benzene-1,4-dicarboxylateTwo carboxylic acid estersLacks fluorosulfonyl group
1-FluorosulfonyloxybenzeneContains a fluorosulfonyl groupDifferent functionalization on aromatic ring
Benzene-1,3-dicarboxylic acidContains two carboxylic acid groupsNo methyl or fluorosulfonyl substitutions
Dimethyl terephthalateSimilar ester structureNo sulfur or fluorine substituents

Pharmacological Potential

While specific biological activity data for this compound is sparse, compounds with fluorosulfonyl groups are often investigated for their pharmacological properties. The presence of the fluorosulfonyl group can enhance bioactivity by improving solubility and stability in biological systems .

Related Studies

Research into structurally similar compounds has provided insights into potential biological activities:

  • Fluorinated Benzothiazoles : A study focused on fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles demonstrated potent antiproliferative activity against cancer cells. The mechanism involved metabolism leading to DNA adduct formation, indicating that similar mechanisms might be explored for compounds like this compound .

Q & A

Basic: What synthetic methodologies are commonly employed to introduce fluorosulfonyl groups into aromatic dicarboxylate systems?

Answer:
Fluorosulfonyl groups are typically introduced via electrophilic substitution or nucleophilic displacement reactions. For example, fluorination of aromatic precursors using elemental fluorine (F₂) in aprotic solvents (e.g., CH₃CN) at controlled temperatures (-20°C to -30°C) has been effective for regioselective functionalization of cubane-dicarboxylate analogs . For benzene-dicarboxylates, sulfonation followed by fluorination (e.g., using SF₄ or SO₂F₂) under anhydrous conditions is a standard approach. Reaction optimization should include monitoring by ¹⁹F NMR to track fluorosulfonyl incorporation and minimize side reactions like over-sulfonation.

Advanced: What challenges arise in achieving regioselective fluorosulfonyl functionalization of benzene-dicarboxylate derivatives, and how can they be mitigated?

Answer:
Regioselectivity is hindered by steric and electronic factors. The fluorosulfonyl group’s electron-withdrawing nature can deactivate adjacent positions, leading to incomplete substitution or competing side reactions (e.g., sulfone formation). Strategies include:

  • Pre-functionalization templating : Using directing groups (e.g., methyl esters) to guide substitution patterns.
  • Solvent-controlled reactions : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the para position .
  • Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing charge distribution and transition states .

Basic: How is X-ray crystallography applied to confirm the structure of fluorosulfonyl-modified benzene-dicarboxylates?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from DCM/hexane mixtures to grow diffraction-quality crystals.
  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : SHELXL software refines atomic positions, thermal parameters, and occupancy factors, particularly for disordered fluorosulfonyl moieties .
  • Validation : Check R-factors (<5%) and residual electron density maps to confirm absence of unresolved solvent or counterions.

Advanced: How can researchers address structural disorder or twinning in fluorosulfonyl-containing crystals during refinement?

Answer:
Disorder in fluorosulfonyl groups arises from rotational flexibility or partial occupancy. Mitigation strategies:

  • Multi-component refinement : Split fluorosulfonyl atoms into two or more positions with occupancy summing to 1.
  • Twinning correction : Use SHELXL’s TWIN/BASF commands to model twinned domains in cases of pseudo-merohedral twinning .
  • Complementary techniques : Pair XRD with solid-state NMR (¹³C/¹⁹F) to validate local symmetry and bonding environments .

Basic: What role does 1,4-dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate play in metal-organic framework (MOF) design?

Answer:
The compound acts as a multifunctional linker in MOFs due to:

  • Coordination sites : Carboxylate groups bind metal nodes (e.g., Al³⁺, Bi³⁺), forming 1D chains or 3D networks.
  • Functional tuning : The fluorosulfonyl group introduces polar sites for gas adsorption (e.g., CO₂) or catalytic activity .
  • Mixed-linker systems : Combining with amines (e.g., 2-aminobenzenedicarboxylate) enhances framework flexibility and porosity .

Advanced: How does fluorosulfonyl substitution impact the thermal stability and dynamic behavior of MOFs?

Answer:
Fluorosulfonyl groups can:

  • Reduce thermal stability : Sulfonyl bonds degrade above 250°C, limiting applications in high-temperature catalysis.
  • Enhance hydrophilicity : Polar -SO₂F groups improve water stability but may compete with carboxylates for metal coordination, requiring pH control during synthesis .
  • Induce framework flexibility : Fluorosulfonyl “swinging” in pores enables gate-opening effects for selective gas uptake, validated by in situ XRD/TGA .

Basic: Which analytical techniques are critical for characterizing fluorosulfonyl-modified benzene-dicarboxylates beyond XRD?

Answer:

  • FT-IR : Confirms sulfonyl (1350–1150 cm⁻¹ S=O stretch) and ester (1720–1700 cm⁻¹ C=O) groups.
  • ¹H/¹³C NMR : Assigns regiochemistry; ¹⁹F NMR quantifies fluorosulfonyl purity.
  • Elemental analysis : Validates C/H/N/S/F ratios.
  • Mass spectrometry (ESI-TOF) : Detects molecular ions and fragmentation patterns .

Advanced: How can solid-state MAS-NMR resolve ambiguities in local bonding environments of fluorosulfonyl MOFs?

Answer:
Magic-angle spinning (MAS) NMR at high magnetic fields (>14 T):

  • ¹⁹F MAS-NMR : Distinguishes free vs. coordinated -SO₂F groups via chemical shift differences (Δδ ~10–20 ppm).
  • ²⁷Al NMR : Probes Al³⁺ coordination geometry (e.g., octahedral vs. tetrahedral) in MOF nodes .
  • Cross-polarization (CP) : Enhances sensitivity for low-abundance nuclei (e.g., ¹³C) in framework linkers.

Basic: What safety precautions are essential when handling fluorosulfonyl-containing compounds?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of SO₂/F₂ byproducts.
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Storage : Inert atmosphere (Ar) at -20°C to prevent hydrolysis.
  • Spill management : Neutralize with aqueous NaHCO₃ before disposal .

Advanced: How can computational methods predict the impact of fluorosulfonyl groups on MOF gas adsorption properties?

Answer:

  • Grand Canonical Monte Carlo (GCMC) simulations : Model CO₂/CH₄ selectivity based on pore chemistry and fluorosulfonyl polarity.
  • DFT calculations : Quantify binding energies between -SO₂F sites and gas molecules (e.g., CO₂ ΔE ~25–30 kJ/mol).
  • Machine learning : Train models on existing MOF databases to predict optimal linker-metal combinations .

Basic: How are synthetic impurities in fluorosulfonyl benzene-dicarboxylates identified and quantified?

Answer:

  • HPLC-MS : Separates and identifies byproducts (e.g., over-sulfonated isomers).
  • TGA-MS : Detects volatile impurities (e.g., residual solvents) during thermal decomposition.
  • XPS : Confirms sulfur oxidation states (S⁶+ in -SO₂F vs. S⁴+ in sulfones) .

Advanced: What mechanistic insights explain contradictory reactivity data in fluorosulfonyl-MOF catalysis?

Answer:
Contradictions often stem from:

  • Active site heterogeneity : Fluorosulfonyl groups may coordinate metals variably (monodentate vs. bidentate).
  • Solvent effects : Polar solvents stabilize transition states differently than gas-phase simulations.
  • In situ characterization : Operando IR/XAS can resolve transient intermediates and reconcile kinetic discrepancies .

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